OdM1

Endocannabinoid Anandamide transport Cellular uptake

OMDM-1 (CAS 616884-62-9) is a metabolically stable anandamide cellular uptake inhibitor (Ki=2.4 μM) with >5-fold selectivity over CB1 receptors. Its resistance to enzymatic hydrolysis ensures reliable in vivo/ex vivo results. Its distinct lack of antinociceptive activity makes it the ideal negative control in pain research. For high-purity (≥98%) lots and competitive B2B pricing, order directly from verified suppliers. Contact us for bulk quantities and custom synthesis.

Molecular Formula
Molecular Weight
Cat. No. B1578477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdM1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OdM1 (OMDM-1) Compound Profile: Selective Anandamide Cellular Uptake Inhibitor for Endocannabinoid Research


OdM1 (also designated OMDM-1; CAS 616884-62-9) is a metabolically stable, potent inhibitor of anandamide (AEA) cellular uptake (ACU) [1]. It belongs to the class of N-acyl-amino alcohol derivatives designed to modulate endocannabinoid tone by blocking AEA reuptake into cells without directly activating cannabinoid receptors. The compound exhibits a Ki of 2.4 μM for ACU inhibition in RBL-2H3 cells and displays >5-fold selectivity over CB1 receptor binding . OMDM-1 is structurally defined as (Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide, an amide conjugate of (S)-tyrosinol with oleic acid [2].

OdM1 (OMDM-1) Procurement Rationale: Why In-Class ACU Inhibitors Are Not Interchangeable


Compounds within the anandamide cellular uptake (ACU) inhibitor class exhibit substantial functional divergence that precludes generic substitution. Although several inhibitors (e.g., OMDM-1, OMDM-2, UCM707, AM404) are categorized as ACU inhibitors, they differ markedly in metabolic stability, selectivity profiles across cannabinoid receptors, and in vivo pharmacological outcomes [1]. Critically, OMDM-1 demonstrates a unique combination of potent ACU inhibition (Ki = 2.4 μM) and metabolic stability to enzymatic hydrolysis by rat brain homogenates, whereas earlier compounds like AM404 are rapidly degraded . Moreover, OMDM-1 and its closest analog OMDM-2 produce distinct in vivo effects in motor function and pain perception assays, underscoring that structural similarity does not predict functional equivalence [2]. These differences necessitate compound-specific validation rather than class-level interchangeability.

OdM1 (OMDM-1) Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


OMDM-1 vs. OMDM-2: ACU Inhibitory Potency in RBL-2H3 Cells

OMDM-1 exhibits approximately 2-fold greater potency as an ACU inhibitor compared to its closest structural analog OMDM-2 in the same assay system [1]. Both compounds were evaluated under identical conditions in RBL-2H3 cells for inhibition of tritiated anandamide cellular uptake.

Endocannabinoid Anandamide transport Cellular uptake

OMDM-1 vs. UCM707 and AM404: Metabolic Stability in Rat Brain Homogenates

OMDM-1 demonstrates pronounced resistance to enzymatic hydrolysis, a critical differentiator from first-generation ACU inhibitors such as AM404 [1]. When incubated with rat brain homogenates, OMDM-1, OMDM-2, and OMDM-6 exhibited very high stability, whereas compounds of the same type (including AM404) are known to undergo rapid degradation [2]. While exact half-life values for OMDM-1 are not reported, the original characterization study explicitly states that OMDM-1 was 'very stable to enzymatic hydrolysis by rat brain homogenates' unlike other compounds of the same type [3].

Metabolic stability Enzymatic hydrolysis Endocannabinoid pharmacology

OMDM-1 vs. OMDM-2: In Vivo Motor Function Effects in Rats

When administered intraperitoneally at doses of 1-10 mg/kg, OMDM-1 and OMDM-2 produce distinct in vivo motor function profiles in rats [1]. OMDM-1 exhibited a trend toward inhibition of ambulation, fast movements, and movement speed without reaching statistical significance, whereas OMDM-2 showed no effects on any of the five motor parameters investigated [2]. This functional divergence occurs despite both compounds being structurally related ACU inhibitors evaluated under identical dosing and assay conditions.

In vivo pharmacology Motor behavior Endocannabinoid tone

OMDM-1 vs. OMDM-2: Differential Antinociceptive Activity in the Hot-Plate Test

In the rat hot-plate test, OMDM-1 and OMDM-2 exhibit divergent antinociceptive activity profiles [1]. The original in vivo pharmacological characterization study reported that OMDM-2 shows antinociceptive activity while OMDM-1 does not produce a comparable effect in the hot-plate assay [2]. This functional difference occurs despite OMDM-1 being the more potent ACU inhibitor in vitro, suggesting that ACU inhibition potency alone does not predict analgesic efficacy.

Pain perception Antinociception In vivo pharmacology

OMDM-1 Target Selectivity Profile: CB1, CB2, TRPV1, and FAAH

OMDM-1 exhibits a clean selectivity profile across key endocannabinoid system targets . It shows poor affinity for CB1 (Ki = 12.1 μM) and CB2 (Ki > 10 μM) receptors, negligible activity at TRPV1 vanilloid receptors (EC50 ≥ 10 μM), and no FAAH inhibitory activity (Ki > 50 μM) . This selectivity window—ACU inhibition at 2.4 μM Ki versus CB1 binding at 12.1 μM Ki—represents >5-fold functional selectivity, enabling researchers to modulate anandamide tone without directly engaging cannabinoid receptor signaling pathways [1].

Target selectivity Cannabinoid receptor Off-target profiling

OMDM-1 vs. WOBE437: Divergent AEA Uptake Modulation in Neuro-2a Cells

A chemical proteomics study comparing OMDM-1 with the putative AEA reuptake inhibitor WOBE437 revealed a striking functional divergence [1]. Unlike OMDM-1, which is a widely used selective inhibitor of AEA uptake, WOBE437 was found to increase AEA uptake in Neuro-2a cells—an effect opposite to its intended inhibitory function [2]. In line with this, WOBE437 reduced cellular levels of AEA and related N-acylethanolamines (NAEs), further confirming its pro-uptake rather than inhibitory activity in this cellular context .

Anandamide reuptake N-acylethanolamine Chemical proteomics

OdM1 (OMDM-1) Recommended Research Applications Based on Quantitative Evidence


Mechanistic Studies of Endocannabinoid Tone Regulation Without CB1 Confounding

OMDM-1's >5-fold selectivity for ACU inhibition (Ki = 2.4 μM) over CB1 receptor binding (Ki = 12.1 μM) makes it uniquely suitable for experiments requiring elevation of extracellular anandamide levels without direct cannabinoid receptor activation . This selectivity window is critical for dissecting ACU-specific contributions to endocannabinoid signaling in neuronal and immune cell models. Unlike non-selective ACU inhibitors or FAAH inhibitors that may indirectly modulate multiple targets, OMDM-1 provides a clean pharmacological tool for isolating the functional consequences of AEA transport blockade. Researchers studying synaptic plasticity, neuroinflammation, or immune cell migration where CB1-mediated effects would confound interpretation should prioritize OMDM-1 over less selective alternatives .

In Vivo Studies Requiring Metabolically Stable ACU Inhibition

For in vivo experimental designs where compound degradation by endogenous enzymes would otherwise limit utility, OMDM-1 offers a distinct advantage over first-generation ACU inhibitors such as AM404 . The demonstrated resistance to enzymatic hydrolysis by rat brain homogenates translates to extended functional half-life and reduced variability in systemic administration studies . Researchers conducting behavioral pharmacology, chronic dosing regimens, or ex vivo tissue analysis should select OMDM-1 when metabolic stability is a critical experimental parameter. This stability profile also reduces the need for frequent re-dosing and minimizes batch-to-batch experimental variability associated with compound degradation .

Negative Control for Analgesic Screening in Endocannabinoid Pain Research

Based on the direct head-to-head comparison showing that OMDM-1 lacks antinociceptive activity in the hot-plate test while OMDM-2 exhibits this effect, OMDM-1 serves as an ideal negative control compound in pain research paradigms . Investigators screening for analgesic candidates or mapping pain-modulatory circuits can use OMDM-1 to control for non-analgesic ACU inhibitor effects, enabling more precise attribution of observed antinociception to compound-specific rather than class-wide mechanisms. This application is particularly relevant in studies of chronic pain models, neuropathic pain, and inflammatory hyperalgesia where endocannabinoid tone modulation is under investigation .

Motor Function Studies Requiring Dissection of Locomotor Circuitry

The differential motor function profile of OMDM-1 relative to OMDM-2—specifically the trend toward ambulation inhibition with OMDM-1 that is absent with OMDM-2—positions OMDM-1 as a valuable tool for investigating ACU inhibitor-specific effects on locomotor behavior . Researchers studying basal ganglia function, motor control circuits, or movement disorders where endocannabinoid signaling is implicated can leverage this functional divergence to distinguish between class effects and compound-specific modulation. OMDM-1's motor profile suggests potential utility in experimental models of Parkinson's disease, Huntington's disease, or cannabinoid-induced motor suppression .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for OdM1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.